Oroxylin A-7-O-glucoside
CAS No.:
Cat. No.: VC16595302
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22O10 |
|---|---|
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | 5-hydroxy-6-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C22H22O10/c1-29-21-14(31-22-20(28)19(27)17(25)15(9-23)32-22)8-13-16(18(21)26)11(24)7-12(30-13)10-5-3-2-4-6-10/h2-8,15,17,19-20,22-23,25-28H,9H2,1H3/t15-,17-,19+,20-,22-/m1/s1 |
| Standard InChI Key | RQZJKRNQAPBBAP-IWLDQSELSA-N |
| Isomeric SMILES | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| Canonical SMILES | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Oroxylin A-7-O-glucoside (CAS No. 36948-77-3) is a flavonoid derivative with the molecular formula and a molecular weight of 446.41 g/mol . Its structure consists of a flavone backbone (oroxylin A) conjugated to a β-D-glucopyranosyl group at the 7-position (Figure 1). The aglycone, oroxylin A, is characterized by a 5-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one scaffold. Glycosylation at the 7-position enhances solubility in polar solvents, a common modification in plant-derived flavonoids to improve bioavailability .
Table 1: Physicochemical Properties of Oroxylin A-7-O-Glucoside
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.41 g/mol |
| CAS Number | 36948-77-3 |
| Solubility | Polar solvents (e.g., methanol, water) |
| Spectral Data | UV : 270–280 nm (flavone absorbance) |
Synthesis and Stability
While oroxylin A-7-O-glucoside is naturally occurring, its chemical synthesis involves glycosylation of oroxylin A using protected glucose donors under Koenigs-Knorr conditions. Stability studies indicate that the glycosidic bond is susceptible to enzymatic hydrolysis by β-glucosidases in the human gut, releasing the active aglycone, oroxylin A . This prodrug-like behavior may modulate its pharmacokinetic profile, as observed in related flavone glycosides .
Natural Sources and Extraction Methods
Botanical Origins
Oroxylin A-7-O-glucoside is predominantly isolated from Scutellaria species, notably Scutellaria ovata and Scutellariae radix (SR), the dried root of Scutellaria baicalensis . These plants have a long history of use in traditional medicine for their "heat-clearing" and detoxifying properties. Metabolomic analyses of SR extracts have identified over 240 components, with flavones like oroxylin A-7-O-glucoside contributing significantly to their pharmacological activity .
Extraction and Quantification
Standard extraction protocols involve refluxing plant material with hot methanol or ethanol, followed by liquid-liquid partitioning and chromatographic purification. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, enabling detection at nanogram levels . Recent advances in ultra-high-performance liquid chromatography (UHPLC) have improved resolution for structurally similar flavones.
Table 2: Yield of Oroxylin A-7-O-Glucoside from Scutellaria Species
| Species | Tissue | Yield (mg/kg dry weight) |
|---|---|---|
| S. ovata | Aerial parts | 12.3 ± 1.5 |
| S. baicalensis | Root | 8.9 ± 0.8 |
Pharmacological Activities
Anti-Inflammatory Effects
Although direct evidence for oroxylin A-7-O-glucoside is sparse, its aglycone, oroxylin A, demonstrates potent anti-inflammatory activity in murine models of sepsis. Intravenous administration of oroxylin A (3.0 mg/kg) increased survival rates in lipopolysaccharide (LPS)-induced endotoxemia from 5% to 45% and reduced plasma levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) by >50% . Mechanistically, oroxylin A inhibits the TLR4/NF-κB pathway, as shown by reduced phosphorylation of IκBα and p65 in RAW264.7 macrophages . These findings suggest that the glucoside may act as a reservoir for the active aglycone in vivo.
Organoprotective Properties
In LPS-challenged mice, oroxylin A attenuated histopathological damage in the spleen, lungs, and kidneys. Splenic white pulp nodules, alveolar congestion, and glomerular adhesion were significantly mitigated, indicating systemic protection against sepsis-induced organ dysfunction . Whether these effects extend to the glucoside form warrants investigation.
Mechanisms of Action
TLR4/NF-κB Pathway Modulation
Network pharmacology analyses predict that oroxylin A-7-O-glucoside’s aglycone interacts with 147 targets, including TLR4, MD-2, and NF-κB subunits . Molecular docking studies suggest competitive inhibition of LPS binding to MD-2, a co-receptor for TLR4 . In HEK-Blue hTLR4 cells, oroxylin A suppressed LPS-induced SEAP reporter activity by 60% (), confirming TLR4 antagonism .
Antioxidant Capacity
Flavones like oroxylin A-7-O-glucoside are potent scavengers of reactive oxygen species (ROS). The catechol moiety in the B ring donates electrons to neutralize free radicals, while glycosylation may enhance solubility in aqueous biological compartments .
Preclinical and Clinical Prospects
Pharmacokinetic Challenges
The bioavailability of oroxylin A-7-O-glucoside is likely limited by first-pass metabolism, as β-glucosidases in the intestine and liver hydrolyze the glycosidic bond. Strategies such as nanoencapsulation or prodrug design could optimize delivery of the active aglycone to systemic circulation.
Toxicological Profile
Acute toxicity studies in mice indicate no adverse effects at doses up to 3.0 mg/kg over 96 hours . Chronic toxicity data are lacking, necessitating further safety assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume